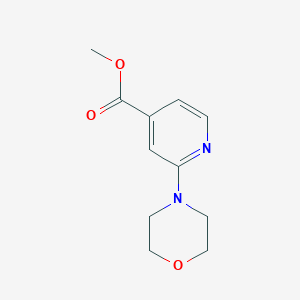
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester
Übersicht
Beschreibung
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester, or 2-MPCA, is a small molecule that has been studied extensively in the scientific research community. It is an ester of the carboxylic acid 4-morpholinylpyridine and has been used in a variety of applications, including as a model compound in biochemical and physiological studies. 2-MPCA has been found to have a number of interesting properties, such as the ability to bind to certain proteins and interact with other molecules.
Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
The electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives like methyl esters of cyclic amino-group substituted carboxylic acids, has been studied for producing perfluoroacid fluorides and other cleavage products. This process, applied to compounds with morpholino groups, shows the potential for synthesizing fluorinated compounds without the formation of cyclized by-products, highlighting its utility in creating fluorinated derivatives for various applications (Abe et al., 1990).
Diastereoselective Synthesis
In the presence of zinc chloride, diastereoselective synthesis involving morpholine and other amines with methyl propiolate and aromatic aldehydes leads to functionalized tetrahydropyrimidin-2-thiones. This process demonstrates the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds with satisfactory yields and good diastereoselectivity, which is significant for developing compounds with potential biological activities (Zhenming Liu et al., 2014).
Synthesis and Biological Activity
Morpholine and its derivatives have been utilized in the synthesis of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, demonstrating antimicrobial, analgesic, and antipyretic activities. These findings indicate the potential of morpholine-containing compounds in the development of new therapeutic agents (Максим Андреевич Марьясов et al., 2016).
Prodrug Development for Topical Drug Delivery
Novel morpholinyl esters have been synthesized and evaluated as potential prodrugs for naproxen, aimed at improving topical drug delivery. This research shows the application of morpholine derivatives in enhancing the solubility and permeation of therapeutic agents through the skin, offering a promising strategy for developing more effective topical formulations (J. Rautio et al., 2000).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, demonstrating the utility of morpholine derivatives in the synthesis of complex peptide-based structures. This work highlights the importance of morpholine and its derivatives in the development of novel peptidomimetics for various biomedical applications (Filippo Sladojevich et al., 2007).
Organocatalytic Synthesis
Morpholine derivatives have been employed in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities. This approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, underscoring the role of morpholine in advancing synthetic methodologies for medicinal chemistry (Xiao-Hua Chen et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMPHNVWDTCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376254 | |
| Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester | |
CAS RN |
262296-00-4 | |
| Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

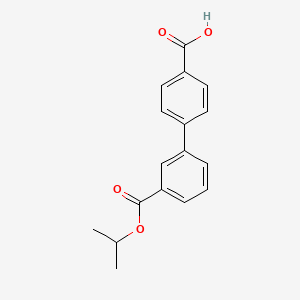
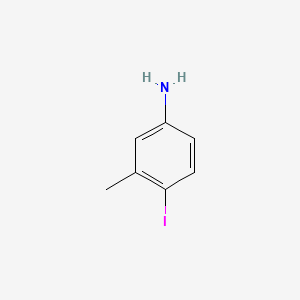
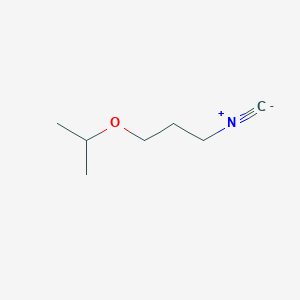
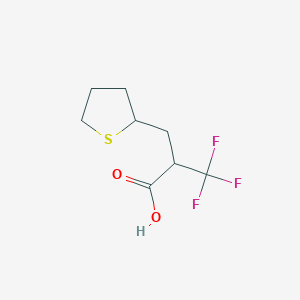

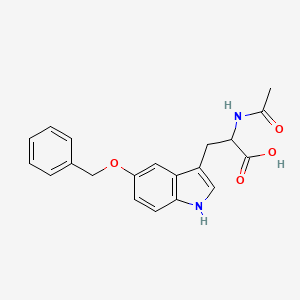
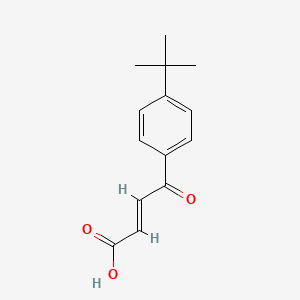
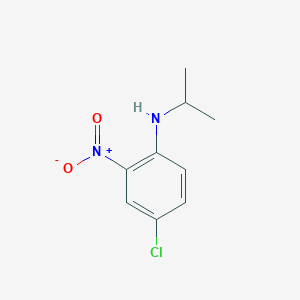
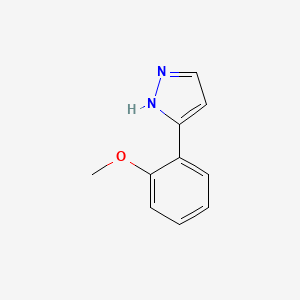

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
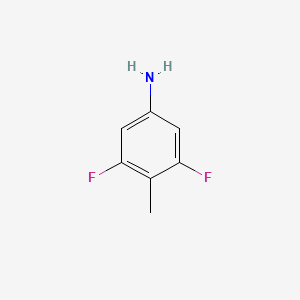

![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)